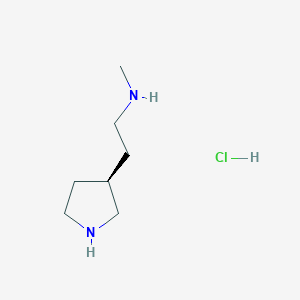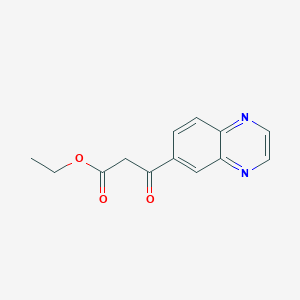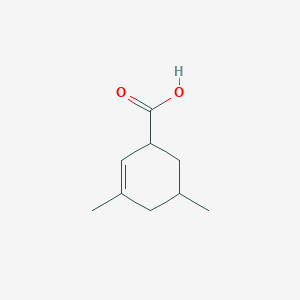![molecular formula C7H6O2 B13957423 Bicyclo[4.1.0]hept-3-ene-2,5-dione CAS No. 53735-22-1](/img/structure/B13957423.png)
Bicyclo[4.1.0]hept-3-ene-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.1.0]hept-3-ene-2,5-dione, also known as 3,7,7-trimethylthis compound, is a bicyclic compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol . This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexene ring, with two ketone groups at the 2 and 5 positions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.1.0]hept-3-ene-2,5-dione can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis to afford the desired bicyclic compound . Another approach includes the debromosilylation of 1-bromo-6-trimethylsilylthis compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
Bicyclo[4.1.0]hept-3-ene-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound.
科学的研究の応用
Bicyclo[4.1.0]hept-3-ene-2,5-dione has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of bicyclo[4.1.0]hept-3-ene-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The ketone groups at the 2 and 5 positions can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
類似化合物との比較
Bicyclo[4.1.0]hept-3-ene-2,5-dione can be compared with other similar compounds, such as:
3-Carene: Another bicyclic compound with a similar structure but lacking the ketone groups.
Bicyclo[2.2.1]hept-2-ene: A related bicyclic compound with a different ring system and functional groups.
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
53735-22-1 |
|---|---|
分子式 |
C7H6O2 |
分子量 |
122.12 g/mol |
IUPAC名 |
bicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C7H6O2/c8-6-1-2-7(9)5-3-4(5)6/h1-2,4-5H,3H2 |
InChIキー |
VSNVBIMNUPEZSR-UHFFFAOYSA-N |
正規SMILES |
C1C2C1C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



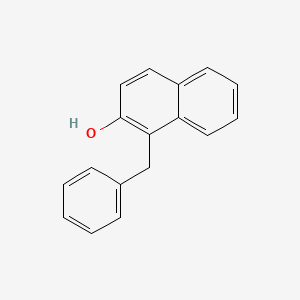
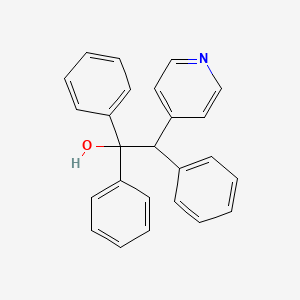

![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)


